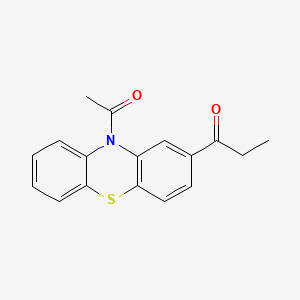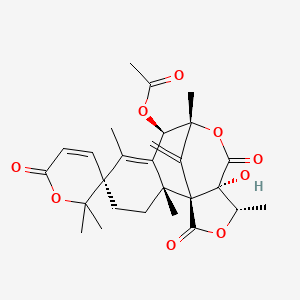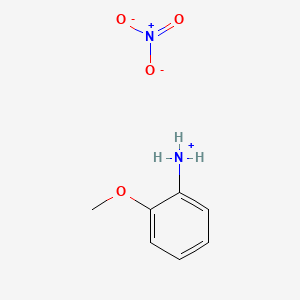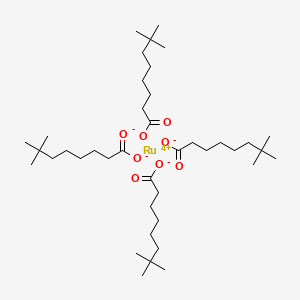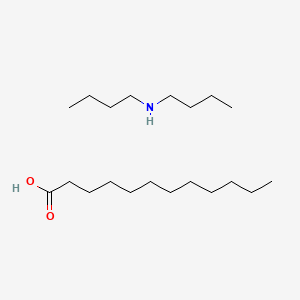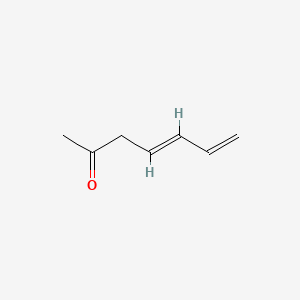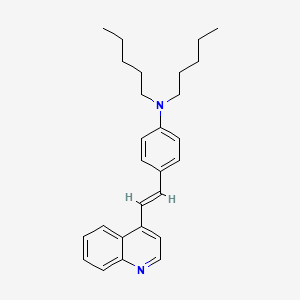
N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline is an organic compound with the molecular formula C27H34N2 and a molecular weight of 386.5723 g/mol It is a derivative of aniline, featuring a quinoline moiety attached via a vinyl group to the para position of the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, often using a Wittig reaction or Heck coupling to introduce the vinyl group.
N-Alkylation: The final step involves the N-alkylation of the aniline ring with pentyl halides under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: N,N-Dipentyl-4-(2-(4-quinolinyl)ethyl)aniline.
Substitution: Nitrated or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions and signaling pathways .
Comparación Con Compuestos Similares
- N,N-Dibenzyl-4-(2-(4-quinolinyl)vinyl)aniline
- N,N-Diphenyl-4-(2-(4-quinolinyl)vinyl)aniline
- N,N-Dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
Comparison: N,N-Dipentyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to its pentyl groups, which confer distinct physicochemical properties, such as increased lipophilicity and potential for enhanced membrane permeability. This distinguishes it from its analogs, which may have different alkyl or aryl substituents, affecting their solubility, reactivity, and biological activity .
Propiedades
Número CAS |
7498-21-7 |
|---|---|
Fórmula molecular |
C27H34N2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C27H34N2/c1-3-5-9-21-29(22-10-6-4-2)25-17-14-23(15-18-25)13-16-24-19-20-28-27-12-8-7-11-26(24)27/h7-8,11-20H,3-6,9-10,21-22H2,1-2H3/b16-13+ |
Clave InChI |
ITAZBTTYYXCYLS-DTQAZKPQSA-N |
SMILES isomérico |
CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES canónico |
CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


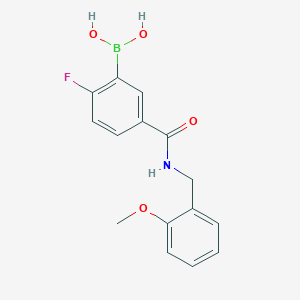
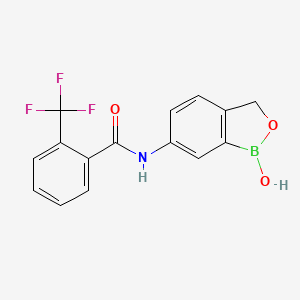
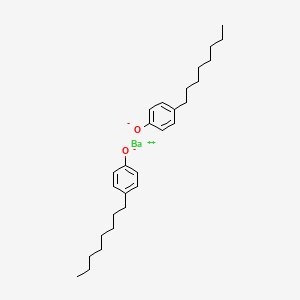
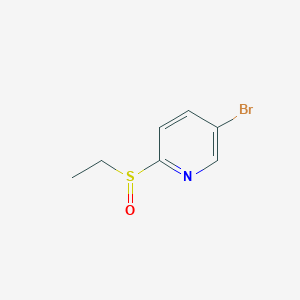
![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
